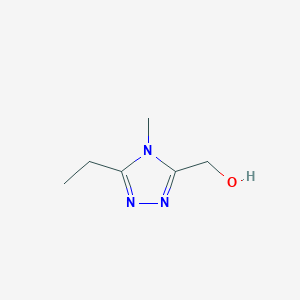

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

説明

特性

IUPAC Name |

(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAGDVIEWLZWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245155 | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-07-3 | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives like (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically follows these key steps:

- Preparation of hydrazide precursors from commercially available esters or acids.

- Formation of thiosemicarbazide intermediates by reaction of hydrazides with isothiocyanates.

- Intramolecular cyclization under basic conditions to yield 1,2,4-triazole-3-thione or thiol intermediates.

- Functionalization at the 3-position by nucleophilic substitution or reduction to introduce the methanol group.

This general approach is supported by multiple studies demonstrating the efficient assembly of the triazole ring and subsequent modifications to achieve desired substitution patterns.

Specific Preparation Routes for this compound

Hydrazide and Thiosemicarbazide Intermediate Formation

- Starting from commercially available alkyl esters, such as ethyl or methyl esters, hydrazides are synthesized via hydrazinolysis.

- These hydrazides are reacted with alkyl isothiocyanates (e.g., methyl or ethyl isothiocyanate) in ethanol under reflux to form 1,4-disubstituted thiosemicarbazides.

- The reaction typically proceeds at room temperature or mild heating for 12–24 hours, yielding the thiosemicarbazide intermediates without the need for purification prior to cyclization.

Cyclization to 1,2,4-Triazole-3-thione

- The thiosemicarbazide intermediates undergo intramolecular cyclization in the presence of aqueous sodium hydroxide (10%) at 60 °C for 4 hours.

- This step forms the 1,2,4-triazole-3-thione or thiol compounds, which are key intermediates for further functionalization.

- Yields for this step range from 42% to 97%, depending on substituents and reaction conditions.

Introduction of the Methanol Group at the 3-Position

- The 3-thione or thiol group can be converted into the methanol substituent by nucleophilic substitution or reduction.

- One approach involves reacting the triazole-3-thione intermediate with chloromethyl reagents or via Mitsunobu conditions using appropriate alcohols to introduce the -CH2OH group.

- Alternatively, reduction of 3-bromo or 3-carboxylate derivatives of triazole with catalytic hydrogenation or hydride reagents can yield the methanol functionality.

Example Synthetic Route Summary

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkyl ester → hydrazide | Hydrazine hydrate, ethanol reflux | >85 | Preparation of hydrazide precursor |

| 2 | Hydrazide + alkyl isothiocyanate → thiosemicarbazide | Ethanol, reflux or room temp, 12-24 h | 70-95 | Formation of thiosemicarbazide intermediate |

| 3 | Thiosemicarbazide → 1,2,4-triazole-3-thione | 10% NaOH aq, 60 °C, 4 h | 42-97 | Intramolecular cyclization |

| 4 | Triazole-3-thione + chloromethyl reagent → methanol derivative | Mitsunobu reaction or nucleophilic substitution | 60-90 | Introduction of -CH2OH group at 3-position |

Detailed Research Findings and Reaction Mechanisms

- Hydrazide formation is a straightforward nucleophilic substitution where hydrazine attacks the ester carbonyl, liberating the alcohol and forming the hydrazide.

- Thiosemicarbazide synthesis involves nucleophilic addition of the hydrazide nitrogen to the electrophilic carbon of isothiocyanate, followed by rearrangement.

- Cyclization occurs via base-promoted intramolecular attack of the thiolate on the hydrazide carbonyl, closing the five-membered 1,2,4-triazole ring.

- Methanol group introduction at the 3-position exploits the acidity and nucleophilicity of the triazole thiol or thione, which can undergo substitution with chloromethyl reagents or reduction of halogenated intermediates.

These mechanisms have been validated by spectroscopic analyses including NMR, IR, and elemental analysis, confirming the structures of intermediates and final products.

Alternative and Advanced Methods

- Lithium diisopropylamide (LDA) mediated lithiation at the 5-position of 1-methyl-1,2,4-triazole followed by carboxylation with CO2 and subsequent esterification has been reported for related triazole derivatives, allowing selective functionalization at the 3-position after deprotection steps.

- Palladium-catalyzed coupling and nucleophilic aromatic substitution reactions have been employed to introduce various substituents on the triazole ring, which could be adapted for the synthesis of this compound analogs.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazide + Isothiocyanate → Thiosemicarbazide | Ethanol reflux, 12–24 h | High yield, simple setup | Requires pure hydrazide precursor |

| Base-promoted cyclization | 10% NaOH aq, 60 °C, 4 h | Efficient ring closure | Sensitive to reaction time/temp |

| Nucleophilic substitution for CH2OH | Mitsunobu reaction or chloromethyl reagents | Direct introduction of methanol | Requires careful control to avoid side reactions |

| LDA-mediated lithiation and carboxylation | LDA, CO2, esterification | Selective functionalization | Multi-step, requires low temp |

| Catalytic hydrogenation | Pd/C, H2, DBU, methanol | Clean reduction of halides | Requires catalyst and pressure |

化学反応の分析

(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various triazole derivatives

科学的研究の応用

Pharmaceutical Applications

-

Antifungal Activity :

- Preliminary studies indicate that (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol exhibits antifungal properties. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism can be pivotal in developing new antifungal agents targeting resistant strains.

-

Anticancer Potential :

- Research suggests that this compound may interact with various enzymes involved in metabolic pathways, potentially leading to anticancer effects. The triazole ring's ability to form hydrogen bonds may facilitate interactions with biological macromolecules, enhancing its pharmacological profile.

-

Enzyme Inhibition :

- Studies are underway to explore the compound's role as an inhibitor of specific enzymes implicated in disease processes. Understanding these interactions can aid in the design of targeted therapies for conditions such as diabetes and cancer.

Agrochemical Applications

-

Plant Growth Regulators :

- The unique structure of this compound positions it as a candidate for use as a plant growth regulator. Its potential to modulate plant growth and development could lead to enhanced agricultural productivity.

-

Pesticidal Activity :

- The compound's biological activity may extend to pest control applications. Its effectiveness against certain pests can be investigated further to develop eco-friendly pesticides that minimize environmental impact.

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antifungal Activity | Demonstrated efficacy against Candida species | Potential for new antifungal treatments |

| Enzyme Inhibition | Inhibits key metabolic enzymes | Targeted therapy development for metabolic disorders |

| Plant Growth Regulation | Promotes root development in test plants | Application in sustainable agriculture |

作用機序

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound A : [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol

- Structure : Differs by a 2-phenylethyl substituent at position 5 instead of ethyl.

- Properties: The aromatic phenylethyl group increases molecular weight (C₁₃H₁₇N₃O vs. The hydroxymethyl group remains, retaining hydrogen-bonding capacity.

- Applications : Commercial availability (American Elements) suggests utility in medicinal chemistry or materials science .

Compound B : 5-Ethyl-4-[(4-methylphenyl)methyl]-4H-1,2,4-triazole-3-thiol

- Structure : Replaces the hydroxymethyl group with a thiol and adds a benzyl substituent.

- Properties: The thiol group enhances nucleophilicity, enabling disulfide bond formation or metal chelation.

Compound C : (4-Methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)methanol dihydrochloride hydrate

Functional Group Modifications

Compound D : 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione

- Structure : Contains a sulfanyl-linked triazole and a thione group.

- The dual triazole rings may enhance stacking in crystal lattices, as observed in its orthorhombic and monoclinic polymorphs (m.p. 451–454 K) .

Compound E : 5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

- Structure : Incorporates a hydrazone-linked benzylidene group and an ethoxy substituent.

- Properties : The hydrazone moiety enables metal chelation, relevant in catalysis or medicinal chemistry. The ethoxy group balances lipophilicity and solubility .

Compound F : (S)-(1R)-Cyclohex-3-en-1-yl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol

Comparative Data Table

Research Findings and Implications

- Synthetic Strategies: Common methods include S-alkylation (e.g., Cs₂CO₃ in ethanol ) and cyclization of thiosemicarbazides . The target compound’s synthesis may parallel these routes.

- Physicochemical Properties : Substituents like thiols or aromatic groups alter solubility and reactivity. The target compound’s balance of alkyl and polar groups may optimize drug-like properties.

生物活性

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family, characterized by its unique structure that includes an ethyl group and a hydroxymethyl group attached to a triazole ring. The molecular formula is with a molecular weight of approximately 141.17 g/mol. This compound has gained attention for its potential biological activities, particularly in pharmacology and agrochemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Triazole derivatives are known to interact with enzymes and receptors, influencing several biochemical pathways:

- Enzyme Interactions : The compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes depending on the context .

- Cell Signaling : It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can alter gene expression and affect cellular metabolism.

Biological Activities

Preliminary studies have reported various biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antimicrobial properties. The structure of this compound may enhance its efficacy against various pathogens due to its ability to form hydrogen bonds with target enzymes .

- Antioxidant Properties : Some studies have suggested that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems .

- Cancer Research : The compound's influence on cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapies. Its ability to modulate gene expression could lead to potential therapeutic applications in oncology .

Case Studies

Several case studies have highlighted the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria such as MRSA. The results indicated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics like vancomycin and ciprofloxacin .

Study 2: Cellular Effects in Cancer Models

In vitro studies demonstrated that this compound could inhibit cell proliferation in cancer cell lines while promoting apoptosis. These findings suggest a potential role for the compound in cancer treatment protocols .

Comparative Analysis

To better understand the uniqueness of this compound within the triazole family, a comparison with related compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3,5-Dimethyl-4H-1,2,4-triazole | 59660-30-9 | 0.68 | Lacks the ethyl group; simpler structure |

| 5-Amino-4H-1,2,4-triazole | 3641-13-2 | 0.61 | Contains an amino group; carboxylic acid functionality |

| 5-Methyl-4H-1,2,4-triazol | 4923-01-7 | 0.58 | Amino group instead of hydroxymethyl |

| 4-(4-Methyltriazol) Piperidine | 297172 -18 -0 | 0.54 | Incorporates a piperidine moiety |

The presence of both ethyl and hydroxymethyl groups in (5-ethyl-4-methyltriazol) enhances its solubility and potential biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursors in ethanol with hydrazine hydrate for 8 hours, followed by cooling, filtration, and recrystallization using ethanol-water mixtures. Ethanol is preferred due to its accessibility and low toxicity .

- Key Parameters :

- Solvent : Ethanol (boiling point: 78°C).

- Reagent : Hydrazine hydrate (excess molar ratio).

- Purification : Recrystallization yields >75% in ethanol-water (1:1 v/v) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 4.0–4.5 ppm for CHOH) and C NMR to confirm substitution patterns .

- X-ray Diffraction : Resolve crystal structure (e.g., SHELXL for refinement; ORTEP-3 for visualization) .

Q. How can solubility challenges be addressed during formulation?

- Methodology : The compound is insoluble in water but soluble in ethanol, methanol, or isopropanol. Ethanol is optimal for dissolving the compound in formulations (e.g., ointments) due to low toxicity and compatibility with biological systems .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic properties of triazole derivatives?

- Methodology : Use DFT/B3LYP with a 6-311G(d) basis set to calculate HOMO-LUMO gaps (e.g., ~4.39 eV for similar triazoles) and compare with experimental X-ray data. This reveals electronic effects of substituents (e.g., ethyl, methyl) on reactivity .

- Data Analysis :

- Geometric Parameters : Bond lengths and angles (theoretical vs. experimental) differ by <0.02 Å due to crystal packing effects .

Q. What strategies resolve contradictions in biological activity data for triazole analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. phenyl groups) on antimicrobial or anticancer activity. For example, adamantane derivatives show enhanced antiviral activity due to lipophilic groups .

- Statistical Validation : Use ANOVA to assess significance of bioactivity variations across analogs.

Q. How can crystallography software (SHELX, ORTEP) improve structural determination?

- Methodology :

- SHELXL : Refine high-resolution crystal data (e.g., R-factor <0.05) .

- ORTEP-3 : Visualize thermal ellipsoids and molecular packing. Adjust torsion angles to resolve steric clashes in triazole rings .

Q. What experimental designs are effective for synthesizing triazole analogs with modified substituents?

- Methodology :

- Alkylation/Thiolation : Introduce substituents (e.g., alkyl chains, thioethers) via nucleophilic substitution. For example, bromoalkanes in propan-2-ol yield crystalline derivatives .

- Optimization : Monitor reactions via TLC and confirm purity by HPLC (retention time: ~12–15 min in acetonitrile-water) .

Q. How do solvent choices impact reaction yields in triazole synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。